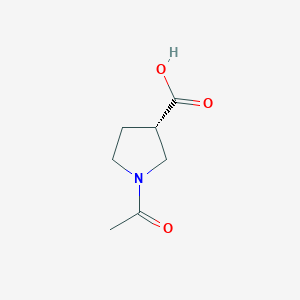
(3S)-1-Acetylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Acetylpyrrolidine-3-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Acetylpyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the enantioselective synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and advanced purification techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Acetylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(3S)-1-Acetylpyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may induce apoptosis in cancer cells by activating caspase enzymes and regulating the expression of pro-apoptotic and anti-apoptotic proteins . The compound’s effects on cellular pathways, such as the NF-κB signaling pathway, contribute to its biological activities.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares structural similarities with (3S)-1-Acetylpyrrolidine-3-carboxylic acid and exhibits similar biological activities.
Pyrrolidin-2-one derivatives: These compounds also contain the pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both acetyl and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and biological activities compared to other pyrrolidine derivatives.
Biological Activity
(3S)-1-Acetylpyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention due to its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This compound exhibits a range of pharmacological effects that can be attributed to its structural characteristics and the presence of functional groups.
Structural Characteristics
The structure of this compound includes a pyrrolidine ring, which is known for its versatility in drug design. The unique three-dimensional conformation of the pyrrolidine scaffold allows for various interactions with biological targets, influencing its activity profile. The stereochemistry at the 3-position is crucial for determining the compound's biological effects.
1. Enzyme Inhibition
Recent studies have highlighted the inhibitory potential of this compound derivatives on key enzymes related to metabolic disorders:
- α-Glucosidase and α-Amylase Inhibition : Compounds derived from N-substituted acetylpyrrolidine have shown significant inhibitory activity against α-glucosidase and α-amylase, which are critical enzymes in carbohydrate metabolism. This inhibition suggests a potential application in managing type 2 diabetes mellitus by reducing postprandial glucose levels .
2. Antioxidant Properties
Research indicates that derivatives of this compound possess free radical scavenging abilities. This property is beneficial in mitigating oxidative stress, which is implicated in various chronic diseases, including diabetes and cardiovascular disorders .
3. Neurokinin Receptor Antagonism
The compound has been studied for its antagonistic effects on neurokinin receptors, particularly NK-3 receptors. These receptors are involved in several neuropsychiatric conditions such as depression and anxiety. The antagonism of NK-3 receptors by pyrrolidine derivatives suggests therapeutic potential for treating mood disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by various structural modifications:
- Substitution Patterns : The introduction of different substituents at the nitrogen or carbon positions can enhance or diminish biological activity.
- Stereochemistry : The specific configuration at the 3-position plays a crucial role in determining receptor binding affinity and enzyme inhibition efficacy.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3S)-1-acetylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
FEQQMBBBBFVNMN-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)C(=O)O |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















